

Methyl 1,4-Benzodioxane-2-carboxylate: A Comprehensive Technical Review

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Compound of Interest

Compound Name: Methyl 1,4-Benzodioxane-2-carboxylate

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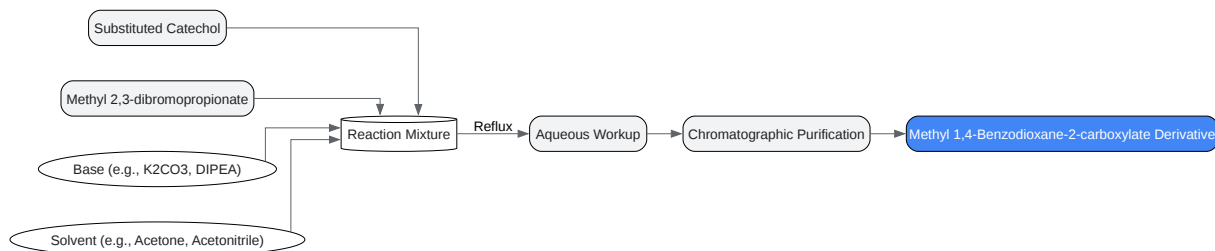
Introduction

Methyl 1,4-benzodioxane-2-carboxylate is a versatile bicyclic heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. The 1,4-benzodioxane scaffold is a key structural motif present in a variety of biologically active molecules and approved therapeutic agents.[1] This technical guide provides an in-depth review of the synthesis, chemical properties, and known biological activities of **methyl 1,4-benzodioxane-2-carboxylate** and its derivatives, with a focus on experimental details and quantitative data.

Synthesis of Methyl 1,4-Benzodioxane-2-carboxylate and Derivatives

The most common and straightforward method for the synthesis of **methyl 1,4-benzodioxane-2-carboxylate** and its substituted analogs involves the condensation of a catechol with a suitable three-carbon synthon, typically methyl 2,3-dibromopropionate.[2][3] This reaction is generally carried out in the presence of a base to facilitate the nucleophilic attack of the catecholate on the electrophilic carbons of the propionate derivative.

General Synthesis Workflow



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Caption: General synthetic scheme for **methyl 1,4-benzodioxane-2-carboxylate** derivatives.

Experimental Protocols

Synthesis of Methyl 8-bromo-1,4-benzodioxane-2-carboxylate and Methyl 5-bromo-1,4-benzodioxane-2-carboxylate^[4]

An equimolar mixture of 3-bromocatechol and methyl 2,3-dibromopropionate is dissolved in acetone. Three equivalents of potassium carbonate are added, and the mixture is refluxed overnight. After cooling, the solvent is evaporated, and the residue is subjected to a standard aqueous work-up. The crude product is then purified by silica gel chromatography using a petroleum ether/ethyl acetate (80:20) eluent to yield the two regioisomers.

Synthesis of Methyl 8-nitro-1,4-benzodioxane-2-carboxylate and Methyl 5-nitro-1,4-benzodioxane-2-carboxylate^{[2][5]}

3-Nitrocatechol is dissolved in acetonitrile with N,N-diisopropylethylamine (DIPEA). A solution of methyl 2,3-dibromopropionate in acetonitrile is added dropwise, and the mixture is refluxed overnight. After cooling, the reaction mixture is diluted with ethyl acetate and washed successively with water, 1 M aqueous NaOH, and brine. The organic layer is dried and

concentrated. The two regioisomers are separated by flash chromatography on silica gel with a gradient elution of petroleum ether/ethyl acetate.

Synthesis Data

Compound	Starting Materials	Base	Solvent	Yield (%)	Reference
Methyl 8-bromo-1,4-benzodioxane-2-carboxylate	3-Bromocatechol, Methyl 2,3-dibromopropionate	K ₂ CO ₃	Acetone	25	[4]
Methyl 5-bromo-1,4-benzodioxane-2-carboxylate	3-Bromocatechol, Methyl 2,3-dibromopropionate	K ₂ CO ₃	Acetone	40	[4]
Methyl 8-nitro-1,4-benzodioxane-2-carboxylate	3-Nitrocatechol, Methyl 2,3-dibromopropionate	DIPEA	Acetonitrile	31 (overall)	[2][5]
Methyl 5-nitro-1,4-benzodioxane-2-carboxylate	3-Nitrocatechol, Methyl 2,3-dibromopropionate	DIPEA	Acetonitrile	20 (overall)	[2][5]

Spectroscopic Data

The structural elucidation of **methyl 1,4-benzodioxane-2-carboxylate** and its derivatives is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy.

¹H NMR Data (300 MHz, CDCl₃, δ in ppm)

Compound	Aromatic Protons	Dioxane Protons	Methyl Protons	Reference
Methyl 8-nitro-1,4-benzodioxane-2-carboxylate	7.56 (dd), 7.11 (dd), 6.93 (t)	5.06 (pseudo t), 4.59 (dd), 4.39 (dd)	3.80 (s)	[5]
Methyl 5-nitro-1,4-benzodioxane-2-carboxylate	7.54 (dd), 7.25 (dd), 6.97 (t)	4.94 (dd), 4.59–4.44 (m)	3.84 (s)	[5]

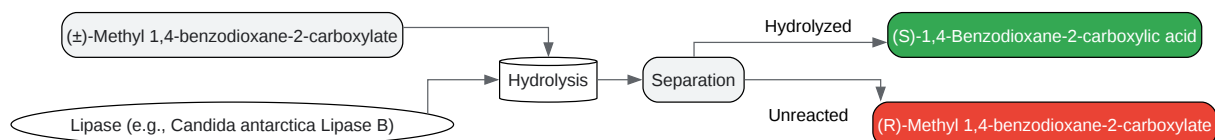
¹³C NMR Data (75 MHz, CDCl₃, δ in ppm)

Compound	Carbonyl Carbon	Aromatic Carbons	Dioxane Carbons	Methyl Carbon	Reference
Methyl 8-nitro-1,4-benzodioxane-2-carboxylate	167.5	144.5, 139.1, 137.7, 122.2, 120.5, 118.8	72.1, 64.6	53.2	[5]
Methyl 5-nitro-1,4-benzodioxane-2-carboxylate	167.5	143.7, 139.2, 138.3, 122.4, 121.0, 118.6	71.5, 65.3	53.2	[5]

Enantioselective Synthesis

The C2 position of the 1,4-benzodioxane ring is a chiral center, and the biological activity of many 2-substituted 1,4-benzodioxanes is highly dependent on the stereochemistry at this position.[1] Enzymatic kinetic resolution is a common method to obtain enantiomerically pure forms of **methyl 1,4-benzodioxane-2-carboxylate**.

Enzymatic Kinetic Resolution



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Caption: Enzymatic kinetic resolution of racemic **methyl 1,4-benzodioxane-2-carboxylate**.

Experimental Protocol for Enzymatic Resolution

Racemic **methyl 1,4-benzodioxane-2-carboxylate** is subjected to enantioselective hydrolysis catalyzed by a lipase, such as *Candida antarctica* lipase B (CALB).[6] The reaction is typically carried out in a buffered aqueous solution, often with a co-solvent like n-butanol to improve substrate solubility. The enzyme selectively hydrolyzes one enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the R-enantiomer) as the unreacted ester. The resulting mixture of the carboxylic acid and the ester can then be separated.

Enzymatic Resolution Data

Enzyme	Substrate	Co-solvent	Temperature (°C)	Enantiomeric Excess (e.e.s)	Reference
<i>Candida antarctica</i> Lipase B (CALB) mutants A225F and A225F/T103A	(±)-Methyl 1,4-benzodioxane-2-carboxylate	n-Butanol (20%)	30	97%	[6]

Biological Activities of the 1,4-Benzodioxane Scaffold

While specific quantitative biological data for **methyl 1,4-benzodioxane-2-carboxylate** is not extensively reported in the literature, the 1,4-benzodioxane core is a well-established pharmacophore found in numerous compounds with a wide range of biological activities.

Biological Activity	Examples of 1,4-Benzodioxane Derivatives	Reference
Antimicrobial	1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives show activity against various bacterial and fungal strains.	[7]
Antioxidant	Benzimidazolium salts bearing a 2-methyl-1,4-benzodioxane group exhibit radical scavenging activity.	[2]
Anticancer	1,4-Benzodioxane-hydrazone derivatives have shown inhibitory effects on cancer cell growth.	[8]
Adrenergic Receptor Binding	Various 2-substituted 1,4-benzodioxanes are known to be potent α -adrenergic receptor antagonists.	[1]
Serotonin Receptor Binding	Certain 1,4-benzodioxane derivatives show affinity for serotonin receptors.	[9]

It is important to note that **methyl 1,4-benzodioxane-2-carboxylate** primarily serves as a key synthetic intermediate for the elaboration into more complex and biologically active molecules. [1] Further derivatization of the carboxylate group allows for the introduction of various functionalities, leading to compounds with diverse pharmacological profiles.

Conclusion

Methyl 1,4-benzodioxane-2-carboxylate is a valuable building block in organic synthesis and medicinal chemistry. Its synthesis is well-established, with reliable protocols for the preparation of both the racemic mixture and its substituted derivatives. Furthermore, efficient methods for its enantioselective resolution provide access to chiral precursors essential for the development of stereospecific therapeutic agents. While the biological activity of the methyl ester itself is not extensively documented, the 1,4-benzodioxane scaffold it contains is a proven pharmacophore, suggesting that derivatives of **methyl 1,4-benzodioxane-2-carboxylate** hold significant potential for the discovery of novel drugs targeting a range of diseases. Future research in this area will likely focus on the synthesis and biological evaluation of new libraries of compounds derived from this versatile intermediate.

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